molecular formula C14H21N3O3 B13925637 tert-Butyl 3-(((2-aminopyridin-4-yl)oxy)methyl)azetidine-1-carboxylate

tert-Butyl 3-(((2-aminopyridin-4-yl)oxy)methyl)azetidine-1-carboxylate

Cat. No.: B13925637
M. Wt: 279.33 g/mol
InChI Key: SIYQIPCXKDOEBL-UHFFFAOYSA-N
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Description

tert-Butyl 3-(((2-aminopyridin-4-yl)oxy)methyl)azetidine-1-carboxylate: is a chemical compound with the molecular formula C14H21N3O3 and a molecular weight of 279.34 g/mol . This compound is characterized by the presence of an azetidine ring, a tert-butyl ester group, and a 2-aminopyridin-4-yloxy moiety. It is used in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(((2-aminopyridin-4-yl)oxy)methyl)azetidine-1-carboxylate typically involves the reaction of 2-aminopyridine with an appropriate azetidine derivative under controlled conditions. The reaction is often carried out in the presence of a base and a suitable solvent, such as dichloromethane or ethanol .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. Purification steps, such as recrystallization or chromatography, are employed to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-(((2-aminopyridin-4-yl)oxy)methyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

tert-Butyl 3-(((2-aminopyridin-4-yl)oxy)methyl)azetidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(((2-aminopyridin-4-yl)oxy)methyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 3-(((2-aminopyridin-4-yl)oxy)methyl)azetidine-1-carboxylate is unique due to its specific azetidine ring structure and the positioning of the 2-aminopyridin-4-yloxy moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C14H21N3O3

Molecular Weight

279.33 g/mol

IUPAC Name

tert-butyl 3-[(2-aminopyridin-4-yl)oxymethyl]azetidine-1-carboxylate

InChI

InChI=1S/C14H21N3O3/c1-14(2,3)20-13(18)17-7-10(8-17)9-19-11-4-5-16-12(15)6-11/h4-6,10H,7-9H2,1-3H3,(H2,15,16)

InChI Key

SIYQIPCXKDOEBL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)COC2=CC(=NC=C2)N

Origin of Product

United States

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